molecular formula C11H14FNO B1317486 4-(2-Fluorophenoxy)piperidine CAS No. 3623-02-7

4-(2-Fluorophenoxy)piperidine

Cat. No. B1317486
CAS RN: 3623-02-7
M. Wt: 195.23 g/mol
InChI Key: MGLFLCJKTMPKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenoxy)piperidine, also known as 2-F-piperidine, is a heterocyclic compound composed of a piperidine ring with a 2-fluorophenoxy substituent at the fourth position. It is a synthetic molecule used in scientific research as an agonist of the kappa opioid receptor, which is involved in pain modulation, reward, and addiction.

Scientific Research Applications

Radiolabeled Probes for Receptor Studies

  • Halogenated Piperidines as Radiolabeled Probes : Halogenated 4-(phenoxymethyl)piperidines, including those with fluorophenoxy substituents, have been synthesized and evaluated for their potential as ligands for σ receptors. These compounds show promising applications as radiolabeled probes for in vivo tomographic studies of σ receptors due to their high uptake and retention in brain and other organs. This makes them useful for understanding receptor distribution and functioning in various physiological and pathological conditions (Waterhouse et al., 1997).

Synthesis and Structure Analysis

  • Synthesis of Fluorinated Piperidines : Recent advances in the synthesis of fluorinated piperidines have highlighted the importance of these compounds in pharmaceutical research. Fluorinated derivatives of important drug compounds have been prepared using a simple and robust cis-selective hydrogenation of abundant and cheap fluoropyridines (Wagener et al., 2020).
  • X-ray Structural Analysis : The crystal structure and theoretical analysis of intermolecular interactions in biologically active derivatives of 1,2,4-triazoles, including compounds with 4-fluorophenoxy substituents, have been studied. This research provides insights into the molecular interactions and packing of these compounds, which is crucial for understanding their biological activity (Shukla et al., 2017).

Drug Synthesis and Biological Evaluation

  • **Inhibitors of Lipid Peroxidation**: Certain analogues of N-methyl-N-[1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin-4-yl] benzothiazol-2-amine, including 4-(l-naphthylamino)-piperidines, have been identified as potent inhibitors of NADPH- and Fe(2+)-dependent lipid peroxidation. These compounds, due to their antioxidant properties, hold potential in therapeutic applications related to oxidative stress and related disorders (Domány et al., 1996).
  • Corrosion Inhibition : Piperidine derivatives, including fluorinated compounds, have been investigated for their potential as corrosion inhibitors on iron surfaces. This research is significant for industries where metal corrosion is a critical issue and can lead to the development of more effective corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name

4-(2-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLFLCJKTMPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587441
Record name 4-(2-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenoxy)piperidine

CAS RN

3623-02-7
Record name 4-(2-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(2-Fluorophenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
4-(2-Fluorophenoxy)piperidine
Reactant of Route 4
4-(2-Fluorophenoxy)piperidine
Reactant of Route 5
Reactant of Route 5
4-(2-Fluorophenoxy)piperidine
Reactant of Route 6
Reactant of Route 6
4-(2-Fluorophenoxy)piperidine

Citations

For This Compound
1
Citations
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
Stearoyl-CoA desaturase 1 (SCD1) catalyzes the committed step in the biosynthesis of monounsaturated fatty acids from saturated, long-chain fatty acids. Studies with SCD1 knockout …
Number of citations: 131 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.